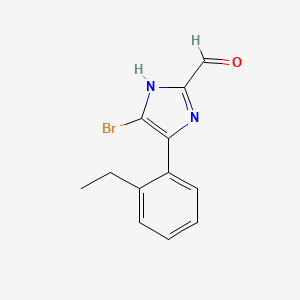
3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride typically involves the reaction of 4-oxo-1-piperidine with propanoic acid under acidic conditions. The process may include steps such as hydrogenation, cyclization, and amination .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, piperidinones, and hydroxyl derivatives .
Applications De Recherche Scientifique
3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing drugs with piperidine moieties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Piperidinol: A piperidine derivative with a hydroxyl group
Comparison: 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride is unique due to its specific structure, which includes both an oxo group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties compared to other piperidine derivatives .
Propriétés
Formule moléculaire |
C8H14ClNO3 |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
3-(4-oxopiperidin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7-1-4-9(5-2-7)6-3-8(11)12;/h1-6H2,(H,11,12);1H |
Clé InChI |
UXEBSJDWWXAPJO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)CCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)


![7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)

![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
